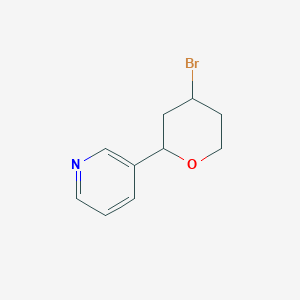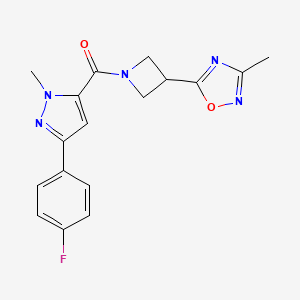![molecular formula C13H13NO B2712181 2-[(4-Methoxyphenyl)methyl]pyridine CAS No. 35854-45-6](/img/structure/B2712181.png)
2-[(4-Methoxyphenyl)methyl]pyridine
カタログ番号:
B2712181
CAS番号:
35854-45-6
分子量:
199.253
InChIキー:
RAYSFVXANSJEHT-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-Methoxyphenyl)methyl]pyridine” is an organic compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methoxyphenyl group . The exact 3D structure can be found in databases like ChemSpider .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 185.23 . More detailed physical and chemical properties might be available in specialized chemical databases .科学的研究の応用
Crystal Structure and Interaction Studies
- Monoalkylated 4'-Aryl-Substituted Terpyridines : Schulz et al. (2004) studied the crystallization and molecular interaction of compounds including 2-[4-(methoxyphenyl)-2,2'-bipyridin-6-yl]-1-methylpyridinium iodide. This compound crystallizes in the monoclinic space group P2(1)/c, demonstrating interesting molecular interactions like weak pi-pi interactions forming dimers in the crystal structure (Schulz, Bricks, Li, Resch‐Genger, & Reck, 2004).
Corrosion Inhibition Studies
- Pyridine Derivatives as Corrosion Inhibitors : Ansari, Quraishi, and Singh (2015) investigated the adsorption and inhibitory effects of pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, on steel corrosion. Their studies included various techniques like electrochemical impedance spectroscopy and scanning electron microscopy, providing insights into the protective properties of these derivatives (Ansari, Quraishi, & Singh, 2015).
Insecticidal Activity
- Pyridine Derivatives as Insecticides : Bakhite et al. (2014) prepared pyridine derivatives, including piperidinium 5-acetyl-3-cyano-4-(4'-methoxyphenyl)-6-methylpyridine-2-thiolate, and tested their insecticidal activities against the cowpea aphid. These compounds demonstrated moderate to strong aphidicidal activities, highlighting their potential as insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Fluorescent Sensor Development
- Small Molecule Fluorescent Sensor : Hagimori et al. (2011) reported on a water-soluble, small molecular weight fluorescent probe based on a pyridine-pyridone scaffold, including 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one. This compound demonstrated a chelation enhanced fluorescence effect in the presence of Zn2+, indicating its potential as a fluorescent sensor (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Fluorescence Emission Studies
- Photophysical Evaluation of Pyridine Compounds : Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized 2-methoxy- and 2-morpholino pyridine compounds, evaluating their fluorescence properties. They discovered that modifications with different substituents greatly affected fluorescence properties, indicating the usefulness of these compounds in photophysical applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Photophysical Characterization
- Intramolecular Proton Transfer in Pyridine Derivatives : Behera, Karak, and Krishnamoorthy (2015) studied the photophysical characteristics of pyridine derivatives, including 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine. Their work focused on the intramolecular charge transfer and excited state intramolecular proton transfer processes, important for understanding photophysical behavior (Behera, Karak, & Krishnamoorthy, 2015).
Safety and Hazards
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSFVXANSJEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1...
Cat. No.: B2712098
CAS No.: 2034601-40-4
(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate
Cat. No.: B2712102
CAS No.: 1349702-30-2
2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]...
Cat. No.: B2712103
CAS No.: 877642-44-9
(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N...
Cat. No.: B2712106
CAS No.: 568570-24-1
![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712098.png)
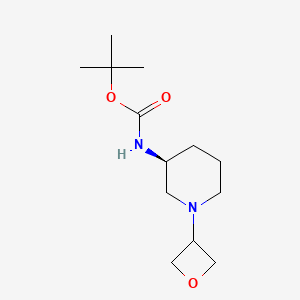
![2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2712103.png)
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2712106.png)

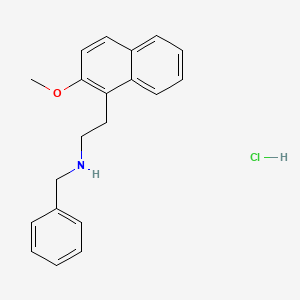
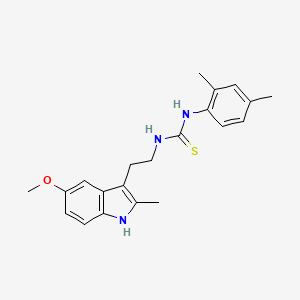

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2712113.png)
![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)
